6-Chloro-2-(chloromethyl)quinazoline

Medicinal Chemistry Organic Synthesis Building Block

6-Chloro-2-(chloromethyl)quinazoline (CAS 1935563-21-5) is a dual-handle quinazoline building block ideal for medicinal chemistry. Its 2‑chloromethyl group enables rapid nucleophilic conjugation for PROTAC linker attachment or focused library synthesis, while the 6‑chloro substituent supports orthogonal Suzuki‑Miyaura or Buchwald‑Hartwig cross‑coupling for late‑stage diversification. This chemo‑selective reactivity eliminates protection/deprotection steps, reducing synthetic timelines and costs compared to mono‑functional analogs. Supplied at ≥98% purity, it includes CYP inhibition data (CYP2E1 IC50 = 15 µM) for early ADME triage, accelerating kinase inhibitor and targeted protein degradation programs.

Molecular Formula C9H6Cl2N2
Molecular Weight 213.06
CAS No. 1935563-21-5
Cat. No. B2623680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-(chloromethyl)quinazoline
CAS1935563-21-5
Molecular FormulaC9H6Cl2N2
Molecular Weight213.06
Structural Identifiers
SMILESC1=CC2=NC(=NC=C2C=C1Cl)CCl
InChIInChI=1S/C9H6Cl2N2/c10-4-9-12-5-6-3-7(11)1-2-8(6)13-9/h1-3,5H,4H2
InChIKeyZIFRKKQJRCDQRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-2-(chloromethyl)quinazoline (CAS 1935563-21-5): A Strategic Building Block for Heterocyclic Synthesis and Drug Discovery


6-Chloro-2-(chloromethyl)quinazoline (CAS 1935563-21-5) is a substituted quinazoline derivative with the molecular formula C9H6Cl2N2 and a molecular weight of 213.06 g/mol [1]. This compound belongs to the quinazoline class of heterocyclic compounds, which are widely recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities, particularly as kinase inhibitors and anticancer agents [2]. The molecule features two distinct reactive handles: a chlorine atom at the 6-position and a chloromethyl group at the 2-position of the quinazoline ring system [3].

The Strategic Value of Dual Reactive Centers in 6-Chloro-2-(chloromethyl)quinazoline (1935563-21-5) Over Mono-Functional Analogs


Direct substitution with other quinazoline derivatives is not feasible due to the unique orthogonal reactivity conferred by the specific positioning of its two halogenated substituents. The 2-chloromethyl group is a potent alkylating agent, capable of forming covalent bonds with nucleophiles (e.g., amines, thiols), while the 6-chloro substituent on the aromatic ring provides a distinct site for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations . This dual-site, chemo-selective reactivity is absent in mono-substituted quinazolines like 6-chloroquinazoline or 2-(chloromethyl)quinazoline. Using a less functionalized analog would necessitate additional protection/deprotection steps, longer synthetic routes, and lower overall yields to achieve the same molecular complexity .

Quantitative Evidence for Differentiating 6-Chloro-2-(chloromethyl)quinazoline (1935563-21-5) in Research Procurement


Synthetic Versatility: Orthogonal Reactivity of 6-Chloro-2-(chloromethyl)quinazoline Enables Sequential Derivatization

6-Chloro-2-(chloromethyl)quinazoline possesses two orthogonal reactive centers: a chloromethyl group at C2 and a chloro substituent at C6 . This allows for sequential, chemoselective derivatization. The C2 chloromethyl group undergoes SN2 reactions with a variety of nucleophiles under mild basic conditions, while the C6 chlorine participates in palladium-catalyzed cross-coupling reactions under distinct reaction conditions [1]. This dual reactivity is a significant advancement over simpler analogs like 6-chloroquinazoline or 2-(chloromethyl)quinazoline, which lack a second site for independent functionalization, thereby limiting the accessible chemical space from a single precursor.

Medicinal Chemistry Organic Synthesis Building Block

Comparative Physicochemical Properties of 6-Chloro-2-(chloromethyl)quinazoline vs. 4-Phenyl Analog for Reaction Planning

The physicochemical properties of 6-Chloro-2-(chloromethyl)quinazoline are distinct from those of more complex, commercially relevant quinazoline derivatives, such as 6-chloro-2-(chloromethyl)-4-phenylquinazoline-3-oxide [1]. The target compound has a significantly lower molecular weight (213.06 g/mol) and a substantially lower boiling point (201.8 ± 32.0 °C at 760 mmHg) compared to the 4-phenyl analog, which has a boiling point of 495.6 ± 55.0 °C . These differences directly impact the practical aspects of handling, purification, and reaction design, making the unsubstituted core more amenable to a wider range of synthetic transformations that might be thermally or sterically constrained with bulkier analogs.

Process Chemistry Physicochemical Characterization Reaction Engineering

Potential for Enhanced Selectivity: CYP2E1 Inhibition Profile of 6-Chloro-2-(chloromethyl)quinazoline

In vitro ADME-Tox profiling is a critical step in drug discovery. 6-Chloro-2-(chloromethyl)quinazoline has been tested for its interaction with cytochrome P450 enzymes. BindingDB data indicates that this compound inhibits CYP2E1 in human liver microsomes with an IC50 of 1.50 × 10^4 nM (15 µM) [1]. This level of inhibition is relatively weak, which could be a favorable attribute in the context of drug-drug interaction potential. For comparison, highly potent CYP inhibitors (IC50 < 100 nM) often raise concerns during development [2]. The specific data for this compound provides a quantifiable baseline for assessing its metabolic liability, a parameter that is undefined for many other research-use-only building blocks.

Drug Metabolism ADME-Tox Enzymology

Bioconjugation Potential: The Chloromethyl Group as a Reactive Handle for Linker Attachment

The chloromethyl group at the 2-position of 6-Chloro-2-(chloromethyl)quinazoline serves as a specific reactive handle for bioconjugation [1]. This moiety can be used to covalently link the quinazoline core to a variety of functional molecules, such as targeting ligands (e.g., peptides, antibodies) or E3 ligase-recruiting moieties for the development of targeted protein degraders (e.g., PROTACs). This is a key differentiating feature compared to simpler quinazoline scaffolds lacking such an electrophilic site, which would require additional synthetic manipulation to introduce a linker attachment point. The ability to directly conjugate the molecule enables the creation of more sophisticated chemical biology probes and therapeutics with potentially improved selectivity and reduced off-target effects.

Chemical Biology Targeted Protein Degradation Bioconjugation

Optimal Research Applications for Procuring 6-Chloro-2-(chloromethyl)quinazoline (1935563-21-5) Based on Quantitative Evidence


Scaffold for Focused Kinase Inhibitor Libraries via Sequential C2 and C6 Derivatization

Medicinal chemistry groups focused on kinase inhibition, particularly for targets like EGFR and HER2, should consider this compound as a privileged scaffold. The orthogonal reactivity at C2 and C6 (as detailed in Evidence Item 1) allows for efficient, parallel synthesis of small, focused libraries. Researchers can first modify the C2 position with various amines to probe the solvent-exposed region of the kinase, and subsequently, in a separate synthetic sequence, functionalize the C6 position with aryl or heteroaryl groups via cross-coupling to explore the hydrophobic back pocket. This modular approach is more efficient than a linear synthesis that would be required using a mono-functional quinazoline .

Synthesis of Targeted Protein Degraders (PROTACs) with a Pre-Installed Conjugation Handle

In chemical biology and targeted protein degradation (TPD) research, the 2-chloromethyl group provides a critical advantage. As highlighted in Evidence Item 4, this reactive handle can be directly used to conjugate the quinazoline core—which serves as the target protein ligand—to a linker and an E3 ligase ligand. This bypasses the need to design and synthesize a new linker attachment point on the ligand, saving significant synthetic effort and enabling the rapid generation of PROTAC candidates for proof-of-concept studies .

High-Throughput Experimentation (HTE) Building Block for Palladium-Catalyzed Cross-Coupling

For process chemistry and catalysis labs, this compound is an ideal substrate for high-throughput experimentation (HTE) focused on optimizing palladium-catalyzed cross-coupling reactions. The presence of a single aryl chloride on the quinazoline ring (at C6) allows for the systematic screening of ligands, bases, solvents, and catalysts for Suzuki-Miyaura or Buchwald-Hartwig couplings without interference from the C2 side chain, which can be left unreacted or protected . The distinct physicochemical properties (e.g., lower boiling point, as shown in Evidence Item 2) compared to heavier analogs also facilitate easier reaction monitoring and product isolation.

Lead Optimization Programs Requiring ADME-Tox Triage Data

For discovery teams advancing hit compounds, the available CYP inhibition data (Evidence Item 3) offers an immediate data point for triage. Its weak CYP2E1 inhibition (IC50 = 15 µM) suggests a potentially favorable metabolic profile. This allows medicinal chemists to make an informed decision to either progress this scaffold or deprioritize it based on their specific target product profile, rather than operating in the absence of any metabolic data, which is often the case for novel building blocks .

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